2-bromopent-4-en-1-ol

Catalog No.
S6525762
CAS No.
73727-38-5
M.F
C5H9BrO
M. Wt
165
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromopent-4-en-1-ol

CAS Number

73727-38-5

Product Name

2-bromopent-4-en-1-ol

Molecular Formula

C5H9BrO

Molecular Weight

165

2-Bromopent-4-en-1-ol is an organic compound characterized by its molecular formula C5H9BrOC_5H_9BrO. It features a bromine atom attached to the second carbon of a pentene chain, with a hydroxyl group (-OH) on the first carbon and a double bond between the fourth and fifth carbons. This structure imparts unique chemical properties and reactivity, making it a significant compound in organic synthesis and medicinal chemistry. The compound is often represented as follows:

BrC2H5C=C(OH)C5\text{Br}-\text{C}_2\text{H}_5-\text{C}=\text{C}(\text{OH})-\text{C}_5

Due to its functional groups:

  • Electrophilic Addition: The double bond can react with electrophiles, leading to the formation of bromoalkanes or alcohols.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as hydrolysis or with amines, forming different derivatives.
  • Reduction Reactions: The hydroxyl group can be reduced to form alkanes or other alcohols depending on the reducing agent used.

For example, when treated with aqueous bromine in a basic medium, 2-bromopent-4-en-1-ol can form cyclic bromoethers rather than the expected bromohydrin due to the formation of an alkoxide ion that acts as a nucleophile .

The synthesis of 2-bromopent-4-en-1-ol can be achieved through several methods:

  • Bromination of Pent-4-en-1-ol: This involves treating pent-4-en-1-ol with bromine in a suitable solvent, leading to the formation of 2-bromopent-4-en-1-ol.
  • Alkylation Reactions: Starting from 1-pentene, bromination followed by hydrolysis can yield the desired compound.
  • Sonogashira Coupling: This method involves coupling reactions with terminal alkynes and can be adapted for synthesizing various derivatives of brominated alcohols .

2-Bromopent-4-en-1-ol has applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may have potential uses in drug development due to their biological activities.
  • Chemical Research: It is utilized in studies exploring reaction mechanisms and synthetic pathways.

Several compounds share structural similarities with 2-bromopent-4-en-1-ol, each exhibiting unique properties:

Compound NameStructureKey Features
1-Bromo-penteneBr-C=C-C-C-CSimple bromoalkene; used in polymerization reactions .
4-Bromo-pentanalBr-C-C-C-C=OContains an aldehyde group; reactive in condensation reactions .
3-BromobutanolBr-C-C-C-OHSimilar alcohol functionality; used in substitution reactions .

Uniqueness of 2-Bromopent-4-en-1-ol

What sets 2-bromopent-4-en-1-ol apart from these similar compounds is its specific combination of a double bond, a hydroxyl group, and a bromine atom at the second carbon position. This configuration allows it to participate in unique reaction pathways not available to simpler bromoalkenes or alcohols. Its dual functionality as both an alcohol and an alkene makes it particularly versatile for synthetic applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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